2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid
Description
Properties
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-15(24)11-25-18-19-17-16(20-21-18)13-8-4-5-9-14(13)22(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFWQYDKDTVARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural configuration comprising a triazine ring fused with an indole moiety, which is linked to an acetic acid group via a thioether bond. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.
- Molecular Formula : C25H21N5O2S
- Molar Mass : Approximately 455.53 g/mol
- CAS Number : 550301-63-8
Biological Activities
Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities:
-
Anticancer Activity :
- Research indicates that derivatives of triazino-indole compounds demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cells (e.g., A-431 and Jurkat cells) .
- The presence of specific substituents on the indole and triazine rings appears to enhance anticancer efficacy, potentially through mechanisms involving apoptosis induction .
-
Antimicrobial Properties :
- Compounds related to 2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid have been evaluated for antibacterial and antifungal activities. For example, certain derivatives exhibited potent activity against Mycobacterium tuberculosis with IC50 values as low as 2.03 µM .
- The structural characteristics of these compounds may contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The unique combination of the triazine-indole core and various substituents significantly influences the biological activity of the compound. Key findings include:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide | Methyl group substitution | Enhanced anticancer activity |
| 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide | Different triazole structure | Antimicrobial effects |
The modifications on the benzyl and methoxy groups were found to affect both potency and selectivity towards specific biological targets.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Assessment :
-
Molecular Docking Studies :
- Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets, such as carbonic anhydrase and Bcl-2 proteins. These studies help elucidate the interaction mechanisms at a molecular level and guide further modifications for enhanced activity .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
-
Anticancer Activity :
- Research indicates that derivatives of triazino-indoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values below 100 μM against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .
- The presence of specific substituents on the benzyl group can enhance the anticancer efficacy, indicating a structure-activity relationship that warrants further investigation .
-
Antibacterial and Antitubercular Properties :
- Compounds with a similar triazine framework have demonstrated broad-spectrum antibacterial activity. For example, certain derivatives showed significant effectiveness against Mycobacterium smegmatis, with minimum inhibitory concentrations comparable to established antibiotics like Rifampicin .
- The incorporation of electron-withdrawing groups on the phenyl ring has been noted to enhance antibacterial activity, suggesting that modifications to the chemical structure can lead to improved therapeutic outcomes .
- Mechanism of Action :
Case Studies
Several case studies provide insight into the practical applications of this compound:
-
Study on Anticancer Activity :
A series of triazine derivatives were synthesized and evaluated for their anticancer properties. The most active compounds induced apoptosis in cancer cells, demonstrating their potential as therapeutic agents in oncology . -
Antimicrobial Evaluation :
In a comparative study, derivatives of 2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid were tested against various bacterial strains. Results indicated that certain modifications significantly increased their antibacterial potency compared to traditional antibiotics .
Comparative Data Table
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position substituent significantly influences bioactivity and selectivity:
Key Insights :
Modifications at the 3-Position Thioacetic Acid Moiety
The 3-position thioacetic acid group is critical for enzyme inhibition:
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
